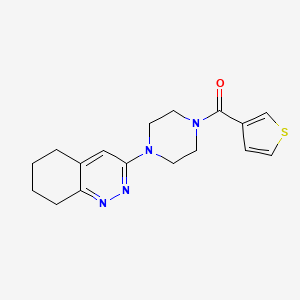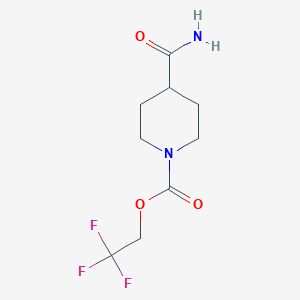![molecular formula C22H18N2O3S2 B2884224 2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 896361-14-1](/img/structure/B2884224.png)
2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound exhibits strong inhibition of acetylcholinesterase (AChE) . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting AChE, the compound increases the availability of acetylcholine, potentially enhancing cognitive function.
Result of Action
The compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular level. For instance, it can enhance cholinergic transmission, potentially improving cognitive function . The compound also shows anti-β-amyloid aggregation activity , which could have neuroprotective effects .
Analyse Biochimique
Biochemical Properties
The compound 2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to interact with several enzymes and proteins. It has been reported to exhibit modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation . The nature of these interactions is likely due to the compound’s structure and functional groups, which allow it to bind to the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. It has been observed to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound may have protective effects against oxidative stress in cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits long-term effects on cellular function .
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-7-12-18-19(13-14)28-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-20(17)29(2,26)27/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAKHJCXIFLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)
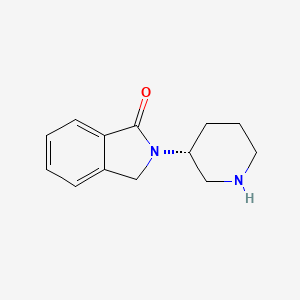
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
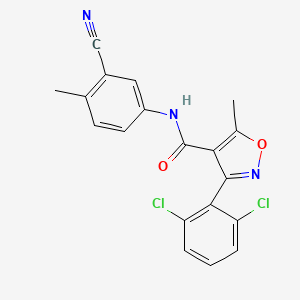
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)
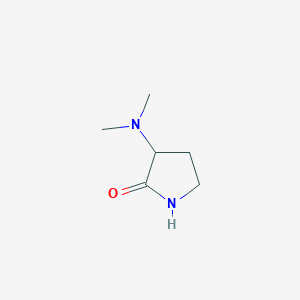
![2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2884157.png)
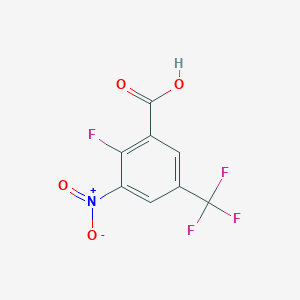

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
